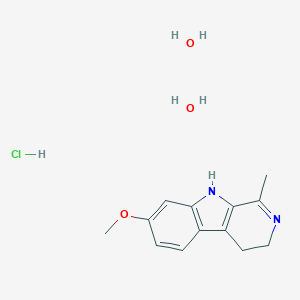

盐酸二水合哈马林

描述

Harmaline hydrochloride dihydrate (HHD) is a novel alkaloid salt of the natural β-carboline harmol . It is a fluorescent psychoactive indole alkaloid from the group of harmala alkaloids and beta-carbolines . It is the partly hydrogenated form of harmine . Various plants contain harmaline including Peganum harmala (Syrian rue) as well as the hallucinogenic beverage ayahuasca .

Synthesis Analysis

Harmaline is produced by various plants including Peganum harmala as well as Banisteriopsis caapi . A new general method for the synthesis of harmane, harmine, and their structural analogs by thermolysis of substituted 4-aryl-3-azidopyridines was developed .Molecular Structure Analysis

The molecular formula of Harmaline hydrochloride dihydrate is C13H19ClN2O3 . The molecular weight is 286.75 g/mol . The IUPAC name is 7-methoxy-1-methyl-4,9-dihydro-3H-pyrido [3,4-b]indole;dihydrate;hydrochloride .Chemical Reactions Analysis

Harmaline has been shown to inhibit both 45 Ca 2+ uptake and efflux in cardiac sarcolemal vesicles in a dose-dependent manner . It also induces autophagy in neuro cells and promotes the degradation of α‐Syn by Atg5/Atg12‐dependent pathway .Physical And Chemical Properties Analysis

The molecular weight of Harmaline hydrochloride dihydrate is 286.75 g/mol . It has 4 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass is 286.1084202 g/mol .科学研究应用

Induction of Autophagy in Neuro Cells

Harmaline hydrochloride dihydrate (HHD) has been found to induce autophagy in neuro cells. This process promotes the degradation of α-Syn protein, which is crucial for the health of neuro cells . The study suggests that HHD could be a potential therapeutic agent for neurodegenerative diseases where the accumulation of certain proteins is detrimental.

Alzheimer’s Disease Treatment

Harmaline hydrochloride dihydrate has shown potential in treating Alzheimer’s disease (AD). It exhibits acetylcholinesterase (AChE) inhibitory activity, antioxidant, and anti-inflammatory properties . These properties are beneficial in the treatment of AD as they can help reduce oxidative stress and inflammation, which are common in AD patients.

Amelioration of Scopolamine-Induced Cognition Dysfunction

Harmaline hydrochloride dihydrate has been found to ameliorate memory deficits in scopolamine-induced mice. It enhances cholinergic function by inhibiting AChE and inducing choline acetyltransferase (ChAT) activities . This suggests that it could be used to improve cognitive function in conditions where memory loss is a symptom.

Antioxidant Activity

Harmaline hydrochloride dihydrate has antioxidant properties. It increases the activities of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, and reduces maleic diadehyde production . This makes it potentially useful in conditions where oxidative stress is a factor.

Anti-Inflammatory Activity

Harmaline hydrochloride dihydrate also exhibits anti-inflammatory effects. It suppresses myeloperoxidase, tumor necrosis factor α, and nitric oxide . This suggests that it could be used in the treatment of conditions characterized by inflammation.

Modulation of Neurotransmitters

Harmaline hydrochloride dihydrate has been found to modulate critical neurotransmitters such as acetylcholine (ACh), choline (Ch), L-tryptophan (L-Trp), 5-hydroxytryptamine (5-HT), γ-aminobutyric acid (γ-GABA), and L-glutamic acid (L-Glu) . This suggests that it could have a role in the treatment of neurological disorders where these neurotransmitters are implicated.

作用机制

Target of Action

Harmaline hydrochloride dihydrate primarily targets Histamine N-methyltransferase . This enzyme plays a crucial role in the inactivation of histamine, a compound involved in local immune responses and acting as a neurotransmitter .

Mode of Action

Harmaline acts as an inhibitor of Histamine N-methyltransferase . By inhibiting this enzyme, harmaline can increase the levels of histamine, thereby influencing various physiological processes that histamine is involved in, such as gastric acid secretion, immune response, and neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by harmaline is the histamine metabolic pathway . By inhibiting Histamine N-methyltransferase, harmaline disrupts the normal metabolism of histamine, leading to increased histamine levels . This can have downstream effects on various physiological processes, including inflammation, gastric acid secretion, and neurotransmission .

Pharmacokinetics

The pharmacokinetics of harmaline involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that harmaline metabolism involves the cytochrome P450 2D6 (CYP2D6) enzyme . The status of CYP2D6 can significantly affect the metabolism and pharmacokinetics of harmaline .

Result of Action

The inhibition of Histamine N-methyltransferase by harmaline leads to increased levels of histamine. This can result in various molecular and cellular effects, depending on the specific physiological context. For example, increased histamine levels can enhance gastric acid secretion, modulate immune responses, and influence neurotransmission .

Action Environment

The action, efficacy, and stability of harmaline can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect harmaline’s action through drug-drug interactions . Additionally, genetic factors, such as the status of CYP2D6, can influence the metabolism and action of harmaline .

安全和危害

When handling Harmaline hydrochloride dihydrate, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also advised to keep the product and empty container away from heat and sources of ignition .

未来方向

Harmaline hydrochloride dihydrate could induce the increased autophagasomes in nerve cells by an induction of autophagy . Moreover, HHD may promote the degradation of ‐Syn protein to protect neuro cells by inducing autophagy . This suggests potential future directions in the study of neurodegenerative diseases.

属性

IUPAC Name |

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH.2H2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;;;/h3-4,7,15H,5-6H2,1-2H3;1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEKUHFBUFUSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Harmaline hydrochloride dihydrate | |

CAS RN |

6027-98-1 | |

| Record name | Harmaline hydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HARMALINE HYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B4DGH2M9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

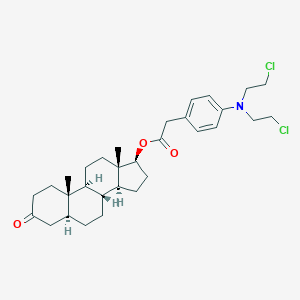

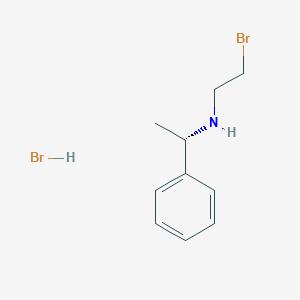

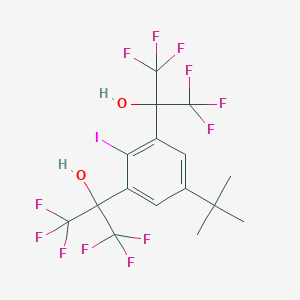

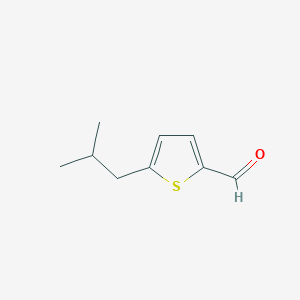

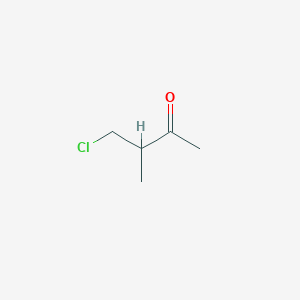

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

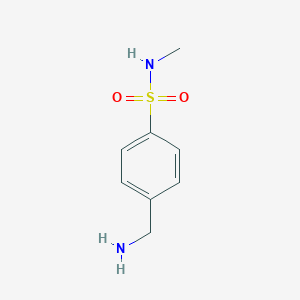

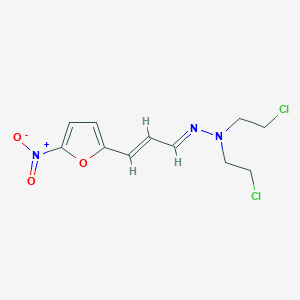

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)